molecular formula C16H17ClN4O B2700161 1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-32-4

1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2700161
CAS RN: 895015-32-4
M. Wt: 316.79
InChI Key: YULXRWSJEXMKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one is a novel chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. It was designed and synthesized for its potential anticancer properties. The compound exhibits significant antitumor activity against breast cancer cell lines, particularly MDA-MB-468 and T-47D .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity [H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain (2016)]. Similarly, a new series of pyrazolo[3,4-d]pyrimidines tested for antitumor activity on different cell lines found some compounds with potent antitumor activity, notably against 57 different cell lines with IC50 values ranging from 0.326 to 4.31 μM [M. Kandeel, L. W. Mohamed, Mohammed K Abd El Hamid, Ahmed T. Negmeldin (2012)].

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory properties of pyrazole derivatives, including 1-(3-chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one. A study synthesized a series of heterocyclic derivatives showing significant anti-inflammatory activities with prostaglandin inhibition at a dose level of 2.5 and 5 mg/kg, comparable to celecoxib as a reference control. These compounds also maintained a safe level of ulcer indices, indicating a promising profile for anti-inflammatory applications [H. Fahmy, N. Khalifa, E. Nossier, M. Abdalla, M. F. Ismai (2012)].

Antiproliferative and Proapoptotic Agents

Pyrazolo[3,4-d]pyrimidines have been identified as potent antiproliferative and proapoptotic agents, particularly against A431 and 8701-BC cells in culture. Their mechanism involves inhibiting the phosphorylation of Src, a critical pathway in cancer cell growth and survival. Some derivatives were more active than the reference compound PP2 in inhibiting cell proliferation and inducing apoptosis [F. Carraro, A. Naldini, A. Pucci, G. Locatelli, G. Maga, S. Schenone, O. Bruno, A. Ranise, F. Bondavalli, C. Brullo, P. Fossa, G. Menozzi, L. Mosti, M. Modugno, C. Tintori, F. Manetti, M. Botta (2006)].

Inhibition of Phosphodiesterase 9

One study reported the in vitro characterization of a pyrazolo[3,4-d]pyrimidine derivative as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), indicating potential preclinical development for the treatment of Alzheimer's disease. This compound selectively inhibits PDE9 activity and has been utilized to investigate its effects on intracellular cGMP levels, suggesting a new avenue for therapeutic intervention [F. Wunder, A. Tersteegen, A. Rebmann, C. Erb, T. Fahrig, M. Hendrix (2005)].

properties

IUPAC Name

1-(3-chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-11(2)6-7-20-10-18-15-14(16(20)22)9-19-21(15)13-5-3-4-12(17)8-13/h3-5,8-11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULXRWSJEXMKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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